molecular formula C19H15FN2O2 B6543635 2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 890643-50-2

2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6543635
CAS No.: 890643-50-2
M. Wt: 322.3 g/mol
InChI Key: WQTFFBUUWILTBF-UHFFFAOYSA-N
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Description

2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring an indole moiety fused with an isoindole-1,3-dione ring system. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Subsequent steps may include halogenation, alkylation, and condensation reactions to introduce the desired substituents and form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: The compound's potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases involving indole receptors.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • Indole-3-carbaldehyde: A related compound with applications in multicomponent reactions.

  • 5-fluoro-1H-indole-3-carbonyl derivatives: These compounds are known for their antiviral and antimicrobial activities.

Uniqueness: 2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other indole derivatives.

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Properties

IUPAC Name

2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-10-11(2)21-17-12(7-13(20)8-16(10)17)9-22-18(23)14-5-3-4-6-15(14)19(22)24/h3-8,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTFFBUUWILTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)F)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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